molecular formula C13H16ClN B14585495 1-tert-Butylquinolin-1-ium chloride CAS No. 61611-54-9

1-tert-Butylquinolin-1-ium chloride

Cat. No.: B14585495
CAS No.: 61611-54-9
M. Wt: 221.72 g/mol
InChI Key: UPVWXGHSHNESGC-UHFFFAOYSA-M
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Description

1-tert-Butylquinolin-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a quinoline ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylquinolin-1-ium chloride can be synthesized through a series of organic reactions. One common method involves the alkylation of quinoline with tert-butyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylquinolin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives at the 2- and 4-positions.

Scientific Research Applications

1-tert-Butylquinolin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-tert-Butylquinolin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the tert-butyl group.

    1-Methylquinolin-1-ium chloride: A similar quaternary ammonium compound with a methyl group instead of a tert-butyl group.

    1-Ethylquinolin-1-ium chloride: Another quaternary ammonium compound with an ethyl group.

Uniqueness: 1-tert-Butylquinolin-1-ium chloride is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in certain reactions, making it a valuable compound for specific applications.

Properties

CAS No.

61611-54-9

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

1-tert-butylquinolin-1-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-13(2,3)14-10-6-8-11-7-4-5-9-12(11)14;/h4-10H,1-3H3;1H/q+1;/p-1

InChI Key

UPVWXGHSHNESGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[N+]1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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